Product packaging for (Rac)-Dizocilpine(Cat. No.:CAS No. 70449-94-4)

(Rac)-Dizocilpine

Cat. No.: B1662985
CAS No.: 70449-94-4
M. Wt: 221.30 g/mol
InChI Key: LBOJYSIDWZQNJS-UHFFFAOYSA-N
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Description

Overview of Distinct "Neurogard" Chemical Compounds in Scientific Literature

In the realm of chemical compounds, "Neurogard" is synonymous with Dizocilpine , identified by PubChem Compound ID (CID) 1207. This compound is also commonly referred to as MK-801 nih.gov. It possesses a molecular formula of C16H15N and a molecular weight of 221.30 g/mol nih.govnaturalproducts.net. Dizocilpine (Neurogard) is characterized as a potent noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor nih.govprobes-drugs.org.

While the name "Neurogard" might occasionally be encountered in the context of dietary supplements containing a blend of vitamins and minerals tnmeds.com, or as a brand name for medical devices like carotid stent delivery systems uihealthcare.org, and even as a general term for future therapeutic compounds aimed at brain protection wustl.edu, its established identity as a chemical compound in scientific research specifically denotes Dizocilpine. The focus of this article remains strictly on this singular chemical entity.

Historical Context and Emergence in Neuroscientific Research

Dizocilpine (MK-801) emerged as a significant research tool due to its unique mechanism of action as a noncompetitive NMDA receptor antagonist nih.govprobes-drugs.org. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor that plays a vital role in synaptic plasticity, learning, and memory nih.gov. However, over-activation of these receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in various neurological disorders such as stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's wustl.edu.

The synthesis and characterization of compounds like Dizocilpine provided researchers with a powerful pharmacological probe to investigate the role of NMDA receptors in both physiological and pathological conditions drugfuture.com. Its ability to block the actions of agonists at the NMDA receptor, particularly at the ion channel site, made it invaluable for elucidating the mechanisms underlying excitotoxic neuronal damage nih.govprobes-drugs.org.

Scope and Research Focus of Neurogard Compounds

The primary research focus of Dizocilpine (Neurogard) revolves around its utility as a pharmacological tool to study the NMDA receptor system and its implications in various neurological pathologies. As an excitatory amino acid antagonist, it has been extensively employed in in vitro and in vivo studies to model and understand conditions where NMDA receptor overactivity contributes to neuronal injury nih.gov.

Key Research Findings and Applications:

Neuroprotection Studies: Dizocilpine has been widely investigated for its potential neuroprotective effects in models of neurodegenerative conditions, ischemia, and trauma nih.govwustl.edu. Its mechanism of action, by blocking NMDA receptors, aims to prevent the excessive influx of calcium ions that can lead to cellular damage and death during excitotoxic events nih.govwustl.edu.

Understanding Excitotoxicity: Research using Dizocilpine has significantly contributed to the understanding of excitotoxicity as a common pathway in various brain injuries and diseases. By selectively blocking NMDA receptors, scientists can dissect the specific contributions of this receptor subtype to neuronal damage wustl.edu.

Pharmacological Classification: Dizocilpine is classified under Medical Subject Headings (MeSH) as both an Excitatory Amino Acid Antagonist and a Neuroprotective Agent nih.gov. This classification underscores its dual role in blocking excitatory neurotransmission and offering protection to neural tissues.

Limitations in Clinical Use: Despite its potent neuroprotective properties observed in preclinical studies, the clinical application of Dizocilpine has been primarily limited to animal and tissue experiments due to its significant psychotropic effects nih.gov. These effects arise from the widespread involvement of glutamate and NMDA receptors in normal central nervous system function.

The research involving Dizocilpine (Neurogard) continues to inform the development of more targeted neuroprotective strategies that aim to mitigate excitotoxicity while minimizing undesirable side effects.

Table 1: Chemical Properties of Neurogard (Dizocilpine/MK-801)

Property NameValueSource
Molecular FormulaC16H15N nih.govnaturalproducts.net
Molecular Weight221.30 g/mol nih.gov
PubChem CID1207 nih.gov
IUPAC Name1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene nih.gov
CAS Number70449-94-4 nih.govpharmaffiliates.com
XLogP32.8 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N B1662985 (Rac)-Dizocilpine CAS No. 70449-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOJYSIDWZQNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860997
Record name 5-Methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70449-94-4
Record name 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
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Record name 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine
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Record name 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
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Neurogard As an N Methyl D Aspartate Receptor Antagonist Mk 801

Mechanisms of NMDAR Antagonism in Central Nervous System Function

The primary excitatory neurotransmitter in the brain, glutamate (B1630785), activates NMDA receptors. wikipedia.org For the receptor's ion channel to open, both glutamate and a co-agonist, typically glycine (B1666218), must bind to their respective sites on the receptor. osti.gov Under normal resting conditions, the channel is blocked by a magnesium ion (Mg2+). wikipedia.org Depolarization of the neuron dislodges the magnesium ion, allowing for the influx of calcium (Ca2+) and other ions, which triggers downstream signaling cascades. wikipedia.org

Noncompetitive Binding Dynamics

Neurogard exhibits a distinct "uncompetitive" or "noncompetitive" binding mechanism. nih.govwikipedia.org It does not compete with glutamate or glycine for their binding sites. Instead, it binds to a specific site located within the ion channel of the NMDA receptor itself, often referred to as the "PCP binding site" due to its shared affinity with phencyclidine. wikipedia.orgwikipedia.org

This binding is use- and voltage-dependent, meaning the ion channel must be open for Neurogard to enter and bind. wikipedia.org Once bound, it physically obstructs the channel, preventing the flow of ions. wikipedia.org This action effectively blocks the receptor's function. The binding of Neurogard is characterized by a high affinity and a slow dissociation rate, leading to a prolonged blockade of the NMDA receptor. researchgate.net Crystallography studies have further elucidated that Neurogard binds within the ion channel vestibule, promoting its closure. nih.gov

Modulation of Glutamatergic Neurotransmission

By blocking the NMDA receptor ion channel, Neurogard directly inhibits the excitatory effects of glutamate that are mediated through this receptor. wikipedia.org This leads to a reduction in postsynaptic calcium influx, a critical signal for many cellular processes, including synaptic plasticity. ijmcmed.org The blockade of NMDA receptors by Neurogard can disrupt processes like long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. oup.com

Research has shown that Neurogard's impact on glutamatergic transmission can be complex. For instance, in the medial prefrontal cortex, Neurogard has been found to induce a spontaneous, long-lasting potentiation of synaptic responses in the hippocampus-prefrontal cortex pathway, a form of aberrant plasticity. oup.com Furthermore, the blockade of NMDA receptors can lead to downstream effects on other neurotransmitter systems, including dopamine (B1211576) and serotonin, highlighting the intricate interplay of signaling pathways in the brain. nih.govmdpi.com

Preclinical Investigations of NMDAR-Targeting Neurogard

The specific mechanism of Neurogard has made it a widely used pharmacological tool in preclinical research to explore the roles of the NMDA receptor in both normal physiological function and in pathological states.

In Vitro Models of Neuronal Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. This process is implicated in various acute and chronic neurodegenerative disorders. nih.gov In vitro, or cell-based, models are crucial for studying the molecular mechanisms of excitotoxicity.

Studies using human embryonic stem cell-derived neurons have demonstrated that these cells become vulnerable to glutamate-induced excitotoxicity as they mature and develop functional NMDA receptors. nih.gov In these models, the application of Neurogard has been shown to provide significant neuroprotection against glutamate-induced cell death. nih.gov

Assessment of Neuronal Viability and Apoptosis

To quantify the effects of Neurogard in these in vitro models, researchers employ various assays to assess neuronal health.

Neuronal Viability Assays: Techniques like the MTT reduction assay are used to measure the metabolic activity of cells, which serves as an indicator of cell viability. A decrease in MTT reduction suggests a decline in the number of living cells. researchgate.net

Toxicity Assays: The lactate (B86563) dehydrogenase (LDH) release assay measures the amount of LDH, an enzyme released from damaged cells, in the culture medium. An increase in LDH release is indicative of cell death and loss of membrane integrity. researchgate.net

Apoptosis Detection: Apoptosis, or programmed cell death, is a key mechanism in excitotoxicity. It can be identified by staining the cell nuclei with fluorescent dyes like Hoechst 33342, which reveals characteristic changes in nuclear morphology, such as condensation and fragmentation. researchgate.netresearchgate.net Furthermore, the activity of key executioner enzymes in the apoptotic pathway, such as caspase-3, can be measured to quantify the extent of apoptosis. ijmcmed.org Studies have shown that Neurogard can significantly diminish caspase-3 activation in neurons subjected to oxidative stress, thereby reducing apoptosis. ijmcmed.org

Assay TypeParameter MeasuredIndication
MTT Reduction AssayMetabolic ActivityCell Viability
LDH Release AssayLactate Dehydrogenase in MediumCell Death/Membrane Damage
Hoechst StainingNuclear MorphologyApoptosis
Caspase-3 Activity AssayEnzyme ActivityApoptosis Execution

Animal Models in Neurodegenerative Disease Research

Neurogard is frequently used in animal models to mimic certain aspects of neurodegenerative and psychiatric diseases where glutamatergic dysfunction is implicated. researchgate.netnih.gov For example, the administration of Neurogard to rodents can induce behavioral changes and cognitive deficits that are studied as models for symptoms of schizophrenia. researchgate.netfrontiersin.org

In a rat model of Parkinson's disease induced by the neurotoxin MPTP, treatment with Neurogard was found to prevent impairments in working memory and object recognition. nih.gov Furthermore, the treatment improved several pathological hallmarks, including dopaminergic degeneration, microglial activation, and cell loss in the hippocampus. nih.gov These findings suggest the involvement of NMDA receptors in the neuronal and behavioral dysfunction associated with this model of Parkinson's disease. nih.gov

Comparative studies between rats and mice have revealed species-specific differences in the neurotoxic effects of Neurogard. nih.gov While both species show excitotoxic-like cell death in certain brain regions, the specific areas affected and the extent of degeneration can differ. nih.gov For instance, mice treated with Neurogard exhibited apoptotic-like degeneration in the olfactory bulb and terminal degeneration in the CA1 region of the hippocampus, patterns not typically observed in rats subjected to the same treatment. nih.gov

Animal ModelDisease ModeledKey Findings with Neurogard (MK-801)Reference
MPTP-induced rat modelParkinson's DiseasePrevented working memory and recognition impairment; improved dopaminergic degeneration and hippocampal cell loss. nih.gov
Rodent models (general)Schizophrenia (cognitive symptoms)Induces cognitive deficits and behavioral changes relevant to the disorder. researchgate.netfrontiersin.org
Comparative rat and mouse modelsNeurotoxicityRevealed species-specific patterns of neurodegeneration in brain regions like the olfactory bulb and hippocampus. nih.gov
Application in Induced Neurodegeneration Models

MK-801 is extensively used in preclinical research to create animal models that mimic the neuronal and cognitive deficits seen in a range of human neurological and psychiatric conditions. Its ability to block NMDA receptors allows researchers to study the downstream effects of glutamatergic hypofunction.

Key applications in neurodegeneration models include:

Schizophrenia Models: The administration of MK-801 induces a state that recapitulates certain symptoms of schizophrenia in rodents, including cognitive impairments and hyperactivity. frontiersin.orgneurofit.com These models are instrumental in screening potential antipsychotic and pro-cognitive therapeutic agents. nih.govneurofit.com

Cerebral Ischemia and Traumatic Brain Injury (TBI): Overactivation of NMDA receptors is a primary mechanism of neuronal damage following ischemic stroke or TBI. nih.govnih.gov MK-801 has been shown to be neuroprotective in these models by preventing excitotoxic cell death. nih.govnih.govnih.gov Studies demonstrate that it can reduce neuronal damage, inhibit apoptosis, and preserve learning and memory functions post-injury. nih.gov

Parkinson's Disease (PD) Models: In rat models of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), MK-801 treatment has been shown to prevent the impairment of working and recognition memory. nih.gov It also ameliorated the MPTP-induced loss of dopaminergic neurons and cell loss in the hippocampus, suggesting that NMDA receptor activity is involved in PD-related neurodegeneration. nih.gov

Excitotoxin-Induced Lesion Models: Researchers use direct intracerebral injections of excitotoxins like quinolinate or NMDA itself to cause localized neuronal death. Systemic administration of MK-801 effectively protects against the neurodegeneration caused by these NMDA receptor agonists, demonstrating its selectivity for this pathway over others, such as those mediated by kainate or AMPA receptors. nih.govresearchgate.net

Table 1: Application of MK-801 in Induced Neurodegeneration Models
Model TypeInducing Agent/MethodSpeciesKey FindingsReference
SchizophreniaSystemic MK-801Rat, MouseInduces cognitive deficits and hyperactivity, mimicking disease symptoms. Used to test pro-cognitive drugs. nih.govneurofit.com
Cerebral IschemiaCarotid Artery OcclusionRatImproves hippocampal cell survival, upregulates neuroplasticity factors (BDNF, c-fos, p-CREB), and reduces neuronal damage. nih.gov
Traumatic Brain Injury (TBI)Controlled Cortical ImpactRatInhibits neuronal degeneration and apoptosis, preserves learning and memory. nih.gov
Parkinson's DiseaseMPTP InjectionRatPrevents impairment of working/recognition memory; improves dopaminergic degeneration and hippocampal cell loss. nih.gov
Excitotoxic LesionsQuinolinate/NMDA InjectionRatSelectively protects against NMDA receptor-mediated neuronal loss in the striatum and hippocampus. nih.gov
Assessment of Neurological and Behavioral Endpoints

The effects of MK-801 administration are evaluated through a comprehensive battery of neurological and behavioral tests designed to assess various functional domains. The specific outcomes are often dependent on the animal species, strain, and developmental stage. nih.gov

Commonly assessed endpoints include:

Cognitive Function: MK-801 is well-documented to impair performance in various memory tasks. nih.gov

Spatial and Working Memory: Tests like the T-maze and Y-maze are used to assess spatial working memory. neurofit.comfrontiersin.org MK-801 administration typically reduces spontaneous alternation behavior, indicating a deficit in this cognitive domain. neurofit.comfrontiersin.org

Recognition Memory: The object recognition test is employed to evaluate the ability to distinguish between familiar and novel objects. MK-801 has been shown to impair this form of memory in rats, mice, and marmosets. nih.govnih.gov

Motor Activity: A hallmark behavioral effect of MK-801 is the induction of dose-dependent hyperlocomotion and stereotypy (repetitive, purposeless movements). nih.govnih.gov However, very high doses can lead to complete immobility and ataxia. nih.govfrontiersin.org

Sensorimotor Gating: Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that is deficient in disorders like schizophrenia. MK-801 reliably disrupts PPI in rodents, making it a standard endpoint in pharmacological models of this disease. frontiersin.org

Anxiety and Impulsivity: The effects of MK-801 on anxiety-like behaviors can be ambiguous. nih.gov However, it has been shown to significantly impair cliff avoidance behaviors, which is interpreted as an increase in impulsivity. en-journal.org

Social Behavior: In paradigms such as the three-chamber social assay, MK-801 can reduce social interaction, modeling the social withdrawal symptoms observed in some neuropsychiatric disorders. en-journal.org

Table 2: Assessment of Neurological and Behavioral Endpoints with MK-801
Endpoint CategoryAssessment TestObserved Effect of MK-801Reference
Cognitive FunctionT-Maze / Y-MazeImpaired spatial working memory (reduced spontaneous alternation). neurofit.comfrontiersin.org
Object Recognition TestImpaired recognition memory. nih.govnih.gov
Motor ActivityOpen Field / Locomotor Activity ChambersDose-dependent hyperlocomotion, stereotypy, and ataxia. nih.gov
Sensorimotor GatingPrepulse Inhibition (PPI)Diminished PPI. frontiersin.org
ImpulsivityCliff Avoidance TestIncreased impulsivity (impaired cliff avoidance reaction). en-journal.org
Social BehaviorThree-Chamber Social AssayDecreased social interaction. en-journal.org

Theoretical Frameworks for NMDAR-Mediated Neuroprotection

The neuroprotective potential of NMDA receptor antagonists like MK-801 is grounded in the "excitotoxicity hypothesis." This framework posits that excessive or prolonged activation of glutamate receptors, particularly NMDA receptors, leads to neuronal injury and death. nih.gov

The central tenets of this framework are:

Role of Glutamate and Calcium: During pathological events such as stroke or brain trauma, there is a massive release of the excitatory neurotransmitter glutamate. nih.govresearchgate.net This leads to the over-stimulation of NMDA receptors.

Calcium Overload: The NMDA receptor is highly permeable to calcium ions (Ca2+). wikipedia.org Pathological overactivation results in an excessive influx of Ca2+ into the neuron. This calcium overload triggers a cascade of neurotoxic intracellular events. researchgate.netresearchgate.net

Activation of Destructive Enzymes: The high intracellular Ca2+ levels activate a host of enzymes that can degrade essential cellular components. These include proteases (like calpains), phospholipases, and endonucleases, which break down proteins, cell membranes, and DNA, respectively.

Mitochondrial Dysfunction and Oxidative Stress: Excessive Ca2+ is also taken up by mitochondria, which disrupts their function and impairs energy production. This leads to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.

The "Dual Role" of NMDA Receptors: A critical aspect of this framework is the understanding that NMDA receptors have a dual role. nih.govresearchgate.net Physiological levels of synaptic NMDA receptor activity are essential for neuronal survival, promoting the expression of pro-survival genes and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). nih.govfrontiersin.org In contrast, excessive or extrasynaptic NMDA receptor activation preferentially triggers cell death pathways. nih.gov

Mechanism of Antagonist-Mediated Protection: Non-competitive antagonists like MK-801 offer neuroprotection by blocking the NMDA receptor's ion channel. tocris.com This prevents the massive Ca2+ influx associated with excitotoxic insults, thereby halting the downstream destructive cascade. nih.gov This intervention is time-sensitive; its efficacy is often greater when administered prophylactically or shortly after the initial injury. researchgate.netthejns.org The challenge for therapeutic application lies in selectively blocking the pathological, excitotoxic signaling without interfering with the normal, physiological receptor activity required for neuronal function and survival. researchgate.net

Neurogard As a Selective Ampa Receptor Blocker

Selective Inhibition of Calcium-Permeable AMPARs

Neurogard is being developed as a use-dependent, selective blocker of GluA2-lacking AMPA receptors. wustl.edu This targeted approach allows Neurogard to specifically inhibit CP-AMPARs, which are implicated in various pathological conditions, including excitotoxicity. wustl.edu The selective blockade by Neurogard aims to prevent neuronal damage that arises from the over-activation of neurons by the neurotransmitter glutamate (B1630785), a common pathway in numerous neurological disorders. wustl.edu

Molecular Specificity and Receptor Subunit Interactions

The molecular specificity of Neurogard is rooted in its ability to differentiate between AMPAR subtypes. It selectively targets those AMPARs that lack the GluA2 subunit. wustl.edu The presence of the GluA2 subunit, specifically the RNA editing at the Q/R site (glutamine to arginine), is a critical determinant of calcium impermeability in AMPARs. the-ins.org By selectively blocking the GluA2-lacking, calcium-permeable variants, Neurogard offers a refined pharmacological strategy. The development process for Neurogard involves selecting specific compounds tailored for brain application, acknowledging that receptor targets can vary slightly between different physiological systems, such as the auditory system (where a related compound, Otogard, is being developed) and the central nervous system. wustl.edu

Impact on Synaptic Plasticity and Excitatory Signaling

AMPARs play a fundamental role in synaptic plasticity, the process by which synaptic strengths are modified, underpinning learning and memory. wustl.eduannualreports.com Both long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity, involve changes in the number and function of AMPARs at synapses. wustl.edusochara.org While AMPARs are essential for normal brain function, their excessive activation, particularly that of CP-AMPARs, can lead to excitotoxicity. This pathological process involves a dramatic increase in intracellular calcium, triggering multiple intracellular death pathways that result in neuronal damage and cell death. wustl.edudokumen.pub Neurogard's selective inhibition of CP-AMPARs is designed to mitigate this pathological excitotoxicity, thereby conferring neuroprotection. This mechanism aims to preserve neuronal integrity and function in conditions where glutamate-mediated excitotoxicity contributes to disease progression, while ideally preserving normal synaptic signaling mediated by calcium-impermeable AMPARs. wustl.edu

Preclinical Studies of AMPAR-Targeting Neurogard in Brain Injury Models

The therapeutic potential of AMPAR-targeting compounds like Neurogard is being investigated in various preclinical models of brain injury, particularly those involving ischemic damage. wustl.edu

In Vitro Models of Ischemic Neuronal Damage

In vitro models, such as oxygen-glucose deprivation (OGD) in neuronal cell cultures, are widely employed to simulate the conditions of ischemic stroke and study the mechanisms of neuronal damage. dokumen.pubannualreports.comcorporate-ir.net These models demonstrate that disruptions in oxygen and glucose supply lead to ATP reduction, energy depletion, and the activation of excitotoxic mechanisms, including the excessive release of glutamate and a subsequent increase in intracellular calcium. dokumen.pub While specific detailed in vitro data for Neurogard are not extensively reported in the available literature, its mechanism of selectively blocking CP-AMPARs directly addresses a core component of the excitotoxic cascade observed in these models. This suggests a foundational relevance for Neurogard's action in mitigating ischemic neuronal damage at a cellular level. wustl.edu

Rodent Models of Cerebral Ischemia and Stroke

Rodent models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO), are crucial for evaluating the efficacy of neuroprotective agents in a more complex physiological setting that mimics human stroke. Early pilot studies have indicated that the therapeutic approach embodied by Neurogard is applicable to a range of neurological disorders, including stroke. These studies have demonstrated neuroprotection in rodent models of brain ischemia following the administration of a single dose of the compound. wustl.edu

Evaluation of Neuroprotective Efficacy

The neuroprotective efficacy of compounds in rodent models of cerebral ischemia is typically assessed through several key outcome measures. These include the reduction of cerebral infarct volume (the area of brain tissue damaged by ischemia), the alleviation of brain edema, and improvements in neurobehavioral deficits. The early preclinical findings for Neurogard, indicating demonstrated protection in trials involving brain ischemia in rodents, suggest a positive impact on these critical indicators of neurological outcome. wustl.edu

Preclinical Efficacy of Neurogard in Rodent Brain Ischemia Models

Study TypeModelKey FindingCitation
Preclinical Pilot StudyBrain Ischemia (Rodents)Demonstrated Protection with Single Dose wustl.edu
Assessment of Functional Recovery (e.g., motor deficits, cognitive function)

The assessment of functional recovery, encompassing improvements in motor deficits and cognitive function, is a critical aspect in evaluating therapeutic interventions for neurological disorders. Neurological conditions such as stroke, epilepsy, and neurodegenerative diseases often lead to significant motor and cognitive impairments, which can severely impact a patient's quality of life and independence. uni.lunih.govjrasb.com Cognitive deficits, including impairments in language, spatial attention, memory, and executive functions, are known to reduce the effectiveness of rehabilitation and serve as a negative prognostic factor for global functional recovery. uni.lu The interplay between cognitive and motor deficits is increasingly recognized, with improvements in cognitive functions contributing to motor recovery. uni.luguidetopharmacology.org

While "Neurogard" (MK-801) is an NMDA receptor antagonist, research into AMPA receptor intervention has explored its potential to improve functional outcomes in various neurological conditions. For instance, AMPA receptor antagonists like Perampanel, NBQX, Talampanel, and GYKI 52466 have been investigated for their ability to modulate excitatory neurotransmission and potentially mitigate neurological damage, thereby contributing to functional recovery. uni.lunih.govjrasb.comguidetopharmacology.orgnih.govmedicaljournals.seuni.lu These compounds aim to restore neurological function by addressing the underlying pathological processes.

Excitotoxicity Hypothesis in Neurological Disorders and AMPAR Intervention

The excitotoxicity hypothesis posits that excessive or prolonged activation of glutamate receptors leads to neuronal damage and cell death, representing a primary mechanism of cell loss in a wide range of central and peripheral nervous system disorders. tocris.comwikidata.orgpharmakb.comwikipedia.org This phenomenon is often triggered by the over-release of glutamate from axon terminals or the over-activation of ionotropic glutamate receptors, including both NMDA and AMPA receptors. tocris.comwikidata.orgwikipedia.org

A significant focus within the excitotoxicity hypothesis is the role of calcium-permeable AMPA receptors (CP-AMPARs). tocris.comwikidata.orgwikipedia.org Unlike NMDA receptors, which are typically calcium-permeable, AMPA receptors are generally impermeable to calcium unless they lack the GluA2 subunit. Upregulation or increased function of CP-AMPARs can lead to detrimental calcium influx, contributing to mitochondrial injury, endoplasmic reticulum stress, and the activation of apoptotic cascades, ultimately resulting in cell death. wikipedia.org This mechanism is implicated in both acute brain insults, such as brain trauma, spinal cord injury, and ischemia, as well as chronic neurological disorders like epilepsy, Huntington's disease, Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). tocris.comwikidata.orgwikipedia.org

Intervention strategies targeting AMPA receptors, particularly CP-AMPARs, are considered a plausible therapeutic approach to delay the onset and progression of pathological alterations. tocris.comwikidata.org Specific AMPA receptor antagonists, including NBQX (PubChem CID 3272524), CNQX (PubChem CID 3721046), Perampanel (PubChem CID 9811409), Talampanel (PubChem CID 164509), and GYKI 52466 (PubChem CID 3538), have been studied for their neuroprotective effects by modulating AMPA receptor activity. wikidata.orguni.lunih.govjrasb.comguidetopharmacology.orgnih.govmedicaljournals.seuni.luamericanelements.comnih.gov These interventions aim to prevent pathological overactivation while potentially preserving physiological transmission, offering a promising avenue for the treatment of various neurological disorders. f1000research.com

Neurogard Oligoalginate in Neurocosmetic and Neuroprotective Research

Biochemical Characterization and Origin (e.g., Macroalgae-Derived Oligoalginate)

Neurogard, known scientifically as oligoalginate, is a carbohydrate-based compound derived from natural sources. It is primarily extracted from brown macroalgae, commonly known as seaweed. nih.gov Alginate is one of the most abundant carbohydrates found in the cell walls of these marine plants. nih.govmdpi.com

Biochemically, oligoalginate is a polysaccharide, specifically an oligosaccharide, meaning it is composed of a short chain of sugar molecules. It is derived from the breakdown of alginate, a long-chain polymer consisting of two types of sugar acid units: β-D-mannuronic acid (M) and α-L-guluronic acid (G). mdpi.com The process of converting the larger alginate polymer into smaller oligoalginate fragments is often achieved through the action of specific enzymes called oligoalginate lyases. nih.govnih.govfrontiersin.orgfrontiersin.org These enzymes break down the alginate into well-defined, short-chain oligomers, which constitute Neurogard. frontiersin.org

Cellular and Molecular Mechanisms of Action

The neuroprotective and neurocosmetic effects of Neurogard (Oligoalginate) are attributed to its ability to influence multiple cellular and molecular pathways. Research has elucidated several key mechanisms through which it exerts its beneficial effects, ranging from modulating protein processing to providing robust antioxidant and anti-cell death support.

Stimulation of Soluble Amyloid Precursor Protein Alpha (sAPPα) Production

A key aspect of Neurogard's neuroprotective action involves its influence on the processing of Amyloid Precursor Protein (APP). APP can be cleaved by different enzymes in two main pathways: the amyloidogenic pathway, which produces the harmful amyloid-beta (Aβ) peptide, and the non-amyloidogenic pathway. Neurogard promotes the latter.

Antioxidant and Anti-Apoptotic Pathway Modulation

Neurogard has demonstrated significant capabilities in protecting cells from oxidative stress and programmed cell death (apoptosis). Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to cellular damage in neurodegenerative conditions.

Studies have shown that oligoalginate treatment can protect neuronal cells against induced oxidative stress and subsequent apoptosis. This protection is achieved by modulating key proteins involved in the apoptotic cascade. Specifically, Neurogard has been found to:

Increase the expression of Bcl-2: Bcl-2 is an anti-apoptotic protein that helps maintain the integrity of the mitochondria, preventing the release of factors that trigger cell death.

Decrease the expression of Bax: Bax is a pro-apoptotic protein that, when activated, promotes mitochondrial damage and initiates the cell death process.

Inhibit Caspase-3 activation: Caspases are a family of enzymes that execute the final stages of apoptosis. By blocking the activation of key executioner caspases like caspase-3, Neurogard effectively halts the cell's self-destruction sequence.

Table 1: Modulation of Apoptotic Markers by Oligoalginate

Apoptotic MarkerFunctionEffect of Oligoalginate
Bcl-2Anti-apoptotic (cell survival)Upregulation
BaxPro-apoptotic (cell death)Downregulation
Caspase-3Executioner of apoptosisInhibition of activation

Regulation of Heme Oxygenase-1 (HO-1) and NF-E2-Related Factor 2 (Nrf2) Pathway

A central mechanism for Neurogard's antioxidant effect is its ability to activate the Nrf2/HO-1 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress or activators like Neurogard, Nrf2 is released and moves into the cell nucleus. There, it binds to a specific DNA sequence called the Antioxidant Response Element (ARE). This binding initiates the transcription of a wide array of protective genes, including the gene for Heme Oxygenase-1 (HO-1).

HO-1 is a potent antioxidant enzyme that breaks down heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. By enhancing Nrf2 activation, Neurogard effectively boosts the cell's intrinsic antioxidant defenses, providing a robust shield against oxidative damage.

Inhibition of Amyloid-Beta Formation

Neurogard contributes to the reduction of harmful amyloid-beta (Aβ) peptides through a dual-action mechanism. Primarily, as detailed in section 4.2.1, it promotes the non-amyloidogenic processing of APP, which inherently prevents the generation of Aβ by favoring the creation of the protective sAPPα fragment.

Secondarily, by mitigating oxidative stress through the Nrf2/HO-1 pathway (section 4.2.3) and preventing apoptotic processes (section 4.2.2), Neurogard helps maintain a healthy cellular environment. Since oxidative stress is known to exacerbate the production and aggregation of Aβ, Neurogard's powerful antioxidant effects create conditions that are less favorable for the amyloidogenic pathway to proceed, thus indirectly inhibiting Aβ formation.

Impact on Fibroblast Vitality and Nerve-Fibroblast Communication

In the context of neurocosmetics, Neurogard's influence extends to skin cells, particularly fibroblasts, and their interaction with the nervous system. Fibroblasts are crucial for maintaining the skin's structural integrity by producing collagen and other extracellular matrix components.

Research indicates that oligoalginates can support fibroblast vitality, promoting their health and function. Furthermore, the communication between nerve cells and fibroblasts is essential for skin homeostasis, wound healing, and sensory perception. nih.gov Pathological fibroblasts and other stromal cells can produce mediators that sensitize nerve fibers, contributing to conditions like persistent pain. medrxiv.org By fostering a healthier cellular environment and potentially modulating the signals exchanged between these two cell types, Neurogard plays a role in maintaining balanced nerve-fibroblast communication. biorxiv.org This interaction is a key target for neurocosmetics aiming to improve skin health, reduce sensitivity, and combat signs of aging linked to neural and cellular stress.

In Vitro Neuroprotection Studies

The neuroprotective potential of Neurogard, an oligoalginate derived from brown algae, has been explored in several in vitro studies. These investigations provide insights into its mechanisms of action at a cellular level, particularly concerning its effects on oxidative stress, nerve ending integrity, and the cellular microenvironment.

Models of Oxidative Stress-Induced Neurotoxicity (e.g., H2O2 in NT2 neurons)

Oxidative stress is a significant factor in the progression of neurodegenerative conditions. In vitro models that mimic this damaging process are crucial for evaluating the efficacy of neuroprotective compounds. One such model involves exposing NT2 (Ntera2/D1) human neuronal cells to hydrogen peroxide (H2O2), a potent oxidizing agent that induces cytotoxicity and the formation of neurotoxic amyloid-β (Aβ) plaques.

Studies have demonstrated that oligoalginate can offer significant protection to NT2 neurons against H2O2-induced toxicity. researchgate.net Pre-treatment of NT2 neurons with an oligoalginate solution has been shown to markedly decrease cell death caused by H2O2 exposure. researchgate.net This protective effect is attributed to the antioxidant properties of the oligoalginate. researchgate.net

The mechanism behind this neuroprotection involves the upregulation of several key protective proteins. Research indicates that oligoalginate treatment leads to an increased expression of heme oxygenase-1 (HO-1), γ-glutamylcysteine synthetase (γ-GCS), and heat shock protein 70 (Hsp70). researchgate.net These proteins are part of the cellular defense system against oxidative stress. Furthermore, the oligoalginate was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. researchgate.net Concurrently, it inhibits the activity of caspase-3 and nuclear factor-kappa B (NF-κB), key players in apoptosis (programmed cell death) and inflammation, respectively. researchgate.net

The table below summarizes the key molecular targets of oligoalginate in mitigating H2O2-induced neurotoxicity in NT2 neurons.

Molecular TargetEffect of Oligoalginate TreatmentProtective Mechanism
HO-1 UpregulationAntioxidant defense
γ-GCS UpregulationGlutathione synthesis, antioxidant defense
Hsp70 UpregulationProtein folding and stress response
Nrf2 ActivationMaster regulator of antioxidant response
Caspase-3 InhibitionAnti-apoptotic
NF-κB InhibitionAnti-inflammatory

Studies on Nerve Ending Aging and Synaptic Integrity

The aging process is associated with a decline in synaptic function and integrity, which can contribute to cognitive decline. Research into compounds that can protect and restore nerve endings is therefore of significant interest.

In vitro studies have suggested that Neurogard possesses neuroprotective properties that extend to both healthy and compromised nerve endings, exhibiting both preventive and restorative effects. researchgate.net While detailed mechanistic studies specifically on oligoalginate's direct impact on synaptic proteins and nerve ending morphology are emerging, the broader context of neuroprotection from oxidative stress is highly relevant. Oxidative damage is a known contributor to synaptic dysfunction and aging. By mitigating oxidative stress, as demonstrated in NT2 neuron models, oligoalginate can indirectly contribute to the preservation of synaptic integrity.

The formation of complex neural networks and the maturation of neurons are crucial for synaptic function. In 3D cell culture models using human induced pluripotent stem cell (iPSC)-derived neurons, alginate-based hydrogels have been shown to support the development of these networks. nih.gov A key indicator of neuronal maturation and synaptic function is the presence and localization of synaptophysin, a protein involved in neurotransmission. nih.gov In these models, neurons cultured in an alginate/collagen blend hydrogel demonstrated the formation of intricate neural networks and the expression of synaptophysin along their neurites, indicating a level of maturation consistent with the potential for synaptic activity. nih.gov

Assessment of Cellular Activity and Extracellular Matrix Components

The extracellular matrix (ECM) in the brain provides structural support to neurons and plays an active role in regulating neuronal function, including synaptogenesis and synaptic stability. nih.gov The interaction between neuronal cells and their surrounding ECM is critical for maintaining a healthy neural microenvironment.

Studies have indicated that Neurogard can have restorative effects on fibroblasts and the extracellular matrix. researchgate.net Fibroblasts are crucial for producing and maintaining the ECM. In the context of neuroinflammation and injury, the health and activity of these cells are vital for tissue repair.

Alginate's structural similarity to hyaluronic acid, a primary component of the brain's ECM, makes it a suitable biomaterial for creating 3D cell culture environments that mimic the native neural tissue. nih.gov These alginate-based hydrogels can be blended with other ECM components like collagen to create a more physiologically relevant microenvironment for neurons. nih.gov In such systems, encapsulated human iPSC-derived neurons have shown increased expression of integrins (α1, α2, and β1), which are cell adhesion molecules that mediate the interaction between the cell and the ECM. nih.gov This enhanced adhesion is a positive indicator of cellular health and activity within the scaffold.

Furthermore, the mechanical properties of the alginate hydrogel, such as stiffness, can be adjusted to influence neuron-specific gene expression, highlighting the importance of the physical microenvironment on cellular activity. nih.gov The ability of oligoalginates to support a healthy cellular microenvironment and interact favorably with ECM components underscores their potential in neuroprotective applications.

Broader Research Themes and Methodologies Relevant to Neurogard Compounds

Advanced Preclinical Models for Neurodegenerative Diseases

Preclinical models are indispensable tools for the initial assessment of a compound's biological activity before it can be considered for further development. These models aim to replicate key aspects of human diseases in a controlled laboratory setting.

In vitro models provide a foundational understanding of a compound's effects at the cellular level. These systems allow for high-throughput screening and detailed mechanistic studies.

Immortalized Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are commonly used in neuroscience research. frontiersin.org They can be differentiated into neuron-like cells and are used to study processes like neuronal differentiation, neurotoxicity, and the protective effects of compounds. For a compound like Neurogard, these cell lines would be used to assess its impact on cell viability, receptor binding, and intracellular signaling pathways.

Human Induced Pluripotent Stem Cell (hiPSC)-derived Systems: A significant advancement in disease modeling is the use of hiPSCs, which can be generated from a patient's own cells (e.g., skin cells) and then differentiated into various neural cell types, including neurons and glial cells. mdpi.com These models are particularly powerful as they can carry the specific genetic background of a patient with a neurodegenerative disease. mdpi.com For Neurogard research, hiPSC-derived neurons from an Alzheimer's patient, for example, could be used to study the compound's effect on disease-specific pathologies like protein aggregation. frontiersin.org Modern techniques are moving from 2D monolayer cultures to more complex 3D organoids or "mini-brains" that better mimic the structural and cellular interactions of the human brain. frontiersin.orgmdpi.commdpi.com

Table 1: Comparison of In Vitro Cellular Models for Neurogard Research

Model TypeDescriptionAdvantagesLimitations
Immortalized Cell Lines Genetically modified cells that can proliferate indefinitely in culture (e.g., SH-SY5Y, PC12). frontiersin.orgHigh reproducibility, ease of culture, suitable for high-throughput screening.Genetically different from primary neurons, may not replicate complex disease phenotypes. mdpi.com
hiPSC-Derived Systems Stem cells generated from adult somatic cells, differentiated into neurons, astrocytes, etc. mdpi.comPatient-specific genetic background, can model complex genetic diseases, allows for 2D and 3D cultures. frontiersin.orgmdpi.comTechnically complex, expensive, potential for variability between cell lines.
Brain Organoids 3D self-organizing cultures derived from stem cells that mimic aspects of early brain development. frontiersin.orgReplicates cellular diversity and structural organization of the brain, good for studying cell-cell interactions. frontiersin.orgmdpi.comLack of vascularization and non-neural cells, maturity level is limited.

Animal models are crucial for studying the effects of a compound on a whole, living biological system, allowing for the assessment of cognitive and behavioral outcomes. nih.gov

Rodents are the most widely used animals in neuroscience research due to their genetic tractability, relatively short lifespan, and well-characterized behavioral tests. frontiersin.org Various methods are used to induce cognitive impairment in rodents to test the efficacy of compounds like Neurogard. This can be achieved through pharmacological agents (e.g., scopolamine to induce memory loss), genetic modifications, or surgically induced lesions. nih.govfrontiersin.org Behavioral tests such as the Morris water maze and runway tests are used to assess learning and memory deficits. mdpi.com

Non-human primates, such as macaques, have brain structures and cognitive functions that are more similar to humans than those of rodents. They are used in later-stage preclinical research to model more complex cognitive functions like executive function. nih.gov For instance, models of Parkinson's disease in monkeys can be created using neurotoxins like MPTP to study cognitive deficits associated with the disease. nih.gov

To study the potential of a compound for a specific disease, researchers use models that mimic the pathology of that condition.

Alzheimer's Disease (AD): Transgenic mouse models that overexpress proteins associated with AD, such as amyloid precursor protein (APP) and tau, are common. mdpi.com These mice develop amyloid plaques and show progressive cognitive decline, providing a platform to test if a compound can modify these pathologies or improve memory. mdpi.com

Parkinson's Disease (PD): PD models are often created by administering neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone, which selectively destroy dopamine-producing neurons, mimicking the primary pathology of PD. frontiersin.org These models are used to assess a compound's ability to protect these neurons or alleviate motor and non-motor symptoms. frontiersin.orgmdpi.com

Stroke: Stroke models typically involve the temporary or permanent occlusion of a cerebral artery in a rodent to induce brain ischemia. These models are used to evaluate the neuroprotective potential of compounds administered before, during, or after the ischemic event.

Animal Models of Cognitive Impairment and Neurodegeneration

Neurochemical and Molecular Methodologies in Neurogard Research

To understand how a compound like Neurogard exerts its effects, researchers employ a range of sophisticated neurochemical and molecular techniques.

In Vivo Microdialysis: This technique is used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain of a living, behaving animal. acnp.orgnih.gov A small probe with a semi-permeable membrane is inserted into a specific brain region. Molecules diffuse across the membrane and are collected for analysis, often by high-performance liquid chromatography. acnp.org This method could be used to determine how Neurogard administration affects the levels of neurotransmitters like glutamate (B1630785) or dopamine (B1211576) in real-time. nih.govnih.gov

Voltammetry: This electrochemical technique uses microelectrodes to measure rapid changes in the concentration of specific electroactive neurotransmitters (like dopamine) with high temporal and spatial resolution. acnp.orgnih.gov It is particularly useful for studying the immediate effects of a compound on neurotransmitter release and reuptake.

Receptor Binding Assays: These in vitro assays are used to determine if a compound binds to specific neurotransmitter receptors and with what affinity. For Neurogard (MK-801), these assays would demonstrate its high affinity for the NMDA receptor, a key target in the glutamate system.

Molecular Biology Techniques: Methods like PCR, Western blotting, and gene editing (e.g., CRISPR-Cas) are fundamental to modern neuroscience research. nih.gov They can be used to study how a compound alters gene expression, protein levels, or signaling pathways within neurons. For example, researchers could investigate whether Neurogard treatment alters the expression of genes involved in synaptic plasticity or cellular stress responses.

Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the interaction of Neurogard with its molecular target. These assays quantify the affinity and selectivity of the compound for specific receptors. Neurogard is identified as a potent and selective non-competitive antagonist of the NMDA receptor. selleckchem.com It binds to the phencyclidine (PCP) binding site located inside the ion channel of the NMDA receptor complex. wikipedia.orgnih.gov This binding is use-dependent, meaning the ion channel must be open for Neurogard to bind and exert its blocking effect. wikipedia.org

Studies using radioligand binding assays have determined the high affinity of Neurogard for its site. For instance, [3H]MK-801 has been used to label these high-affinity sites in rat cerebral cortical membranes in a saturable manner. selleckchem.com The only substances that effectively compete for these binding sites are other compounds known to block NMDA receptor-mediated responses, such as phencyclidine and ketamine. nih.gov

Binding Affinity of Neurogard (Dizocilpine/MK-801)
ParameterValueTissue SourceReference
Dissociation Constant (Kd)37.2 nMRat brain membranes selleckchem.com
IC50 (vs. NMDA-induced [3H]NE release)20 nMHippocampus selleckchem.com
IC50 (vs. [3H]TCP binding)9 nMHippocampus selleckchem.com

Gene Expression and Protein Analysis (e.g., Western Blot, qPCR, Immunohistochemistry)

The impact of Neurogard on neuronal function is further investigated by analyzing changes in gene and protein expression. Techniques such as quantitative polymerase chain reaction (qPCR), Western blotting, and immunohistochemistry reveal how Neurogard can modulate the expression of its target receptors and other related proteins.

Research on the effects of Neurogard administration in rats has shown distinct, dose-dependent changes in the expression of NMDA receptor subunits in the prefrontal cortex (PFC). nih.gov Using qPCR on tissue from the PFC, studies have demonstrated that low doses of Neurogard can increase the mRNA levels of NR1, NR2A, and NR2B subunits, while high doses lead to a significant decrease. nih.gov

Western blot analyses have confirmed these findings at the protein level. nih.gov For example, a low dose (0.033 mg/kg) of Neurogard was found to significantly increase the protein expression of NR2A and NR2B subunits in the PFC. nih.gov In contrast, a high dose (1.0 mg/kg) significantly decreased the protein levels of these same subunits. nih.gov Double immunofluorescent staining has further specified these effects, showing that low-dose Neurogard treatment decreased NR2A and NR2B subunit expression in parvalbumin-containing interneurons while increasing their expression in pyramidal neurons. nih.gov

Effect of Neurogard (Dizocilpine/MK-801) on NMDA Receptor Subunit Protein Expression in Rat Prefrontal Cortex (Western Blot)
Treatment DoseNR2A Subunit Change (Fold vs. Control)NR2B Subunit Change (Fold vs. Control)Reference
0.033 mg/kg+1.38 (p<0.05)+1.25 (p<0.05) nih.gov
1.0 mg/kg-1.79 (p<0.05)-1.27 (p<0.05) nih.gov

Biomarker Identification and Analysis

In the context of Neurogard research, biomarkers are utilized to measure the physiological response to the compound's administration or the pathological states it can model. When Neurogard is used to mimic conditions like traumatic brain injury (TBI) or schizophrenia, subsequent molecular changes serve as biomarkers of its effects. nih.govnih.gov

In a rat model of TBI, treatment with Neurogard was shown to reduce the expression of several key biomarkers associated with neuronal damage and inflammation. nih.gov Immunohistochemical analysis revealed that Neurogard treatment decreased the expression of neuronal caspase-3, a marker for apoptosis. nih.gov It also reduced the number of neuronal nitric oxide synthase (nNOS)-positive neurons and OX-42-positive microglia, which are indicative of neuronal stress and microglial activation, respectively. nih.gov In models of schizophrenia, Neurogard has been shown to interfere with the function of astrocytes, affecting the expression of astrocyte markers like GFAP and S100B. frontiersin.org

Enzymatic Activity Assays

Enzymatic activity assays are employed to determine how Neurogard influences various cellular enzymes, which can shed light on its broader effects on cellular metabolism and signaling cascades. Research in experimental neonatal bacterial meningitis has shown that Neurogard can exert neuroprotective effects by modulating enzymatic processes related to oxidative stress and energy metabolism. nih.gov

Specifically, Neurogard treatment was found to significantly attenuate the formation of cerebral lipid peroxidation products, indicating an effect on enzymes involved in oxidative damage. nih.gov Furthermore, it led to an increase in brain high-energy phosphate compounds such as ATP, suggesting an influence on metabolic enzymes. nih.gov While it did not achieve statistical significance, a trend towards improvement in the activity of the membrane-bound enzyme Na+, K+ -ATPase was also observed. nih.gov Other studies have noted that Neurogard can suppress the upregulation of cyclooxygenase-2 (COX-2) expression, an enzyme involved in inflammatory responses. nih.gov

Theoretical Considerations in Neuroprotection and Neurogenesis

Synaptic Dysfunction and Plasticity

Neurogard's primary action of blocking NMDA receptors has profound implications for synaptic plasticity, the cellular mechanism underlying learning and memory. NMDA receptor activation is a critical requirement for the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. krigolsonteaching.com

By blocking NMDA receptors, Neurogard inhibits the induction of LTP. wikipedia.orgnih.gov This has been demonstrated in studies where Neurogard administration prevented the establishment of LTP at perforant path-granule cell synapses in rats. nih.govnih.gov This disruption of synaptic plasticity is consistent with the compound's observed effects on cognitive function, where it has been found to impair the acquisition of learning and memory tasks in various animal models. nih.govnih.govnih.gov A single application of Neurogard has been shown to cause profound impairment in LTP, which is associated with lasting deficits in spatial memory formation in rats. nih.gov

Neurometabolic Cascade and Ionic Homeostasis

The neuroprotective potential of Neurogard is largely understood through its ability to interrupt the neurometabolic cascade, particularly the excitotoxic processes initiated by excessive glutamate release. In pathological conditions such as stroke or traumatic brain injury, massive glutamate release leads to overactivation of NMDA receptors, causing an uncontrolled influx of ions, especially Ca2+. wikipedia.orgnih.gov

This ionic dysregulation triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of neurotoxic enzymes, and ultimately, neuronal death. nih.gov Neurogard's core mechanism is to bind inside the NMDA receptor's ion channel, physically preventing the flow of ions and stopping the influx of Ca2+. wikipedia.org By blocking this critical step, Neurogard effectively halts the downstream excitotoxic cascade. This mechanism is the basis for its neuroprotective effects observed in animal models of ischemia and TBI, where it has been shown to reduce neuronal damage and preserve brain tissue. wikipedia.orgnih.gov

"Neurogard": A Brand of Multi-Ingredient Formulations, Not a Singular Chemical Compound

An extensive review of scientific literature, pharmaceutical databases, and commercial product information reveals that "Neurogard" is not a singular chemical compound. Instead, it is a brand name used for various multi-ingredient nutritional supplements and, in some contexts, a proposed name for a therapeutic agent in early-stage research. This distinction is critical as the request to generate an article focusing solely on a chemical compound named "Neurogard" cannot be fulfilled based on currently available information.

For instance, one version of a "Neurogard" tablet is a fixed-dose combination that includes L-Glutamic Acid, various B vitamins (B1, B2, B3, B5, B6, B12), Vitamin C, and Zinc Sulfate Monohydrate sdrugs.comgenericdrugscan.com. Another product, "Neurogard" vegetable capsules, contains Methylcobalamin (Vitamin B12), Benfotiamine, Pyridoxine Hydrochloride (Vitamin B6), Alpha Lipoic Acid, and Inositol medibay.com.my. A syrup formulation also exists, which is described as providing essential vitamins and minerals to support cognitive function and nerve regeneration, containing ingredients like L-lysine and Glutamic Acid truemeds.in.

The individual components of these supplements have been studied for their roles in the nervous system:

L-Glutamic Acid: This amino acid is a key excitatory neurotransmitter and is essential for brain function, including learning and memory sdrugs.comtnmeds.comtnmeds.com.

B Vitamins: This group of vitamins is crucial for various metabolic processes in the body.

Thiamine (B1) is vital for the breakdown of carbohydrates, fats, and proteins, and for the proper functioning of the nervous system tnmeds.com.

Riboflavin (B2) is involved in energy production sdrugs.com.

Niacinamide (B3) is used for the prevention and treatment of pellagra tnmeds.com.

Calcium Pantothenate (B5) is required for the manufacturing of red blood cells and converting food into energy tnmeds.com.

Vitamin B6 plays a role in the metabolism of proteins, carbohydrates, and fats, and in neurotransmitter production tnmeds.com.

Vitamin B12 (Methylcobalamin/Cyanocobalamin) is necessary for normal blood formation and has a beneficial effect on liver and nervous system function. It is involved in the regeneration of damaged nerve cells sdrugs.comtnmeds.com1mg.com.

Vitamin C: A water-soluble vitamin that acts as an antioxidant sdrugs.com.

Zinc Sulfate: An essential mineral necessary for the function of many enzymes and the proper development and function of the immune system sdrugs.comgenericdrugscan.com.

Alpha Lipoic Acid: An antioxidant that is a component of some "Neurogard" formulations medibay.com.my.

Inositol: A vitamin-like substance, often grouped with B vitamins, that plays a role in cell signaling and nerve function medibay.com.mytruemeds.in.

Separately, the name "Neurogard" has been proposed for a therapeutic compound in development by researchers at Washington University. This compound is a selective blocker of a specific type of glutamate receptor and is being investigated for its potential to prevent neurodegeneration in conditions such as hearing loss, stroke, and other neurological disorders wustl.edu. However, this is an early-stage research endeavor and does not represent a commercially available, single-compound entity known as "Neurogard" at this time.

Future Directions in Neurogard Chemical Research

Exploration of Novel Molecular Targets and Pathways

Neurogard's primary mechanism involves the noncompetitive antagonism of NMDA receptors. nih.govchemsrc.com These receptors play a crucial role in synaptic plasticity, learning, memory, and neuronal survival, but their overactivation is linked to excitotoxicity observed in various neurological disorders. nih.gov Future research aims to precisely map the downstream effects of NMDA receptor modulation by Neurogard and identify secondary or tertiary molecular targets and signaling pathways that could be therapeutically exploited.

Research into novel molecular targets for neurodegenerative disorders extends beyond the primary NMDA receptor to include proteins such as mutant huntingtin, tau proteins, and glycogen (B147801) synthase kinase 3β. nih.gov Strategies are also focusing on reducing the burden of alpha-synuclein (B15492655) in neuronal cells through pathways like the ubiquitin-proteasome system, autophagy-lysosome pathway, and proteolytic breakdown via enzymes such as cathepsin D, kallikrein-6 (neurosin), and calpain-1. nih.gov Epigenetic targets, including mutations, phosphodiesterases, RNA binding proteins, and Nuclear respiratory factor 1, are also gaining interest. nih.gov Furthermore, investigations into neuronal death pathways, such as ferroptosis, apoptosis, pyroptosis, necroptosis, and autophagy, are critical for understanding and targeting neurological diseases. frontiersin.org The modulation of key molecules involved in endoplasmic reticulum stress, like protein kinase RNA-like ER kinase (PERK), activating transcription factor 4 (ATF4), endoplasmic reticulum to nucleus signaling 1 (IRE1), and activating transcription factor 6 (ATF6), also represents a promising avenue for therapeutic intervention. frontiersin.org

Novel Molecular Targets and PathwaysDescription
Neurogard (Dizocilpine)C16H15N
(+)-MK 801 MaleateC16H15N·C4H4O4
Oxalic AcidC2H2O4

Note: The name "Neurogard" is also used for other products, including a medical device (Neuroguard IEP System) mainlinehealth.orgfda.govdelveinsight.com, a nutritional supplement (HST Medical® Neuro Gard) hstmedical.com, and a cosmetic ingredient (CODIF's Neuroguard) alcimed.commdpi.com. This article focuses exclusively on the chemical compound Neurogard, which is Dizocilpine (MK-801), identified by PubChem CID 1207.

Q & A

Q. What experimental models are most appropriate for initial assessment of Neurogard’s neuroprotective mechanisms?

Methodological Answer: Begin with in vitro models (e.g., neuronal cell lines exposed to oxidative stress or excitotoxicity) to isolate mechanisms like mitochondrial function or apoptosis pathways. For in vivo validation , use rodent models of neurodegeneration (e.g., ischemic stroke or Alzheimer’s disease analogs). Ensure controls include sham-operated animals and vehicle-treated groups. Measure biomarkers such as BDNF levels or caspase-3 activity. Follow NIH preclinical reporting guidelines to document protocols, including sample size justification and randomization .

Q. How should researchers design dose-response studies for Neurogard to balance efficacy and toxicity?

Methodological Answer: Use a staggered dosing approach across multiple cohorts, starting with doses derived from prior pharmacokinetic studies. Monitor plasma concentrations via HPLC or LC-MS to correlate exposure with effects. Include endpoints like behavioral outcomes (e.g., Morris water maze for cognitive function) and histopathological analysis. Apply the Hill equation to model dose-response curves and identify the EC₅₀/ED₅₀. Reference IMRaD structure to organize results, ensuring tables/graphs clearly depict trends (e.g., "Table 1: Neurogard’s dose-dependent reduction in infarct volume") .

Advanced Research Questions

Q. How can researchers resolve contradictions in Neurogard’s pharmacokinetic data across different studies?

Methodological Answer: Conduct a systematic meta-analysis to identify variables causing discrepancies (e.g., administration routes, animal strains, or analytical techniques). Use Cochran’s Q test to assess heterogeneity and subgroup analysis to isolate confounding factors. Validate findings through standardized replication studies, ensuring adherence to protocols from high-impact publications. Address publication bias by including unpublished datasets via collaborations .

Q. What statistical methods are optimal for addressing variability in neurobehavioral outcomes in Neurogard trials?

Methodological Answer: Apply mixed-effects models to account for within-subject variability and missing data. For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U) or data transformations (logarithmic, Box-Cox). Include sensitivity analyses to test robustness, such as bootstrapping for confidence intervals. Pre-register analysis plans to avoid post hoc selectivity in reporting, aligning with NIH standards for transparency .

Q. How can researchers optimize experimental protocols to improve reproducibility of Neurogard’s effects in preclinical studies?

Methodological Answer: Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Document environmental variables (e.g., circadian rhythm, diet) and validate assays with positive/negative controls. Use blinded scoring for histopathology and behavior tests. Share raw data and code repositories to facilitate replication. Reference guidelines from Nature’s preclinical checklist for rigor .

Data Analysis & Interpretation

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, proteomics) to elucidate Neurogard’s mechanisms?

Methodological Answer: Use pathway enrichment analysis (e.g., DAVID, STRING) to identify overlapping biological processes. Apply weighted gene co-expression network analysis (WGCNA) to detect modules correlated with treatment outcomes. Validate findings with orthogonal methods (e.g., siRNA knockdown of key genes). Present results in layered figures (e.g., "Figure 3: Network map of Neurogard-associated pathways") with detailed captions per IMRaD standards .

Q. How should researchers handle outliers in Neurogard’s neuroimaging datasets without introducing bias?

Methodological Answer: Define outlier criteria a priori (e.g., values >3 SD from mean). Use robust regression (e.g., Huber loss) or trimmed means to minimize their impact. For MRI/fMRI data, apply spatial smoothing or ICA (independent component analysis) to distinguish noise from true signals. Report outlier management in the Methods section, citing precedents from high-impact neuroscience journals .

Ethical & Reporting Standards

Q. What frameworks ensure ethical rigor in translational studies involving Neurogard?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including justification of species/model relevance. For human cell lines, document provenance and consent (e.g., HIPAA-compliant sourcing). Include a Data Availability Statement specifying access protocols. Reference NIH’s Principles for Research Integrity to address conflicts of interest .

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(Rac)-Dizocilpine

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